

ADL5859: A Technical Overview of Pharmacokinetics and Oral Bioavailability

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Compound of Interest

Compound Name: ADL5859

Cat. No.: B1665028

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ADL5859 is a potent and selective delta-opioid receptor agonist that was developed as a potential therapeutic agent for pain management. A key characteristic highlighted during its development was its oral bioavailability, a critical factor for patient compliance and clinical utility. This technical guide provides a comprehensive overview of the available pharmacokinetic data and the experimental methodologies used to characterize **ADL5859**.

Preclinical Pharmacokinetics

Initial preclinical evaluation of **ADL5859** was conducted in rodent and non-rodent species to determine its pharmacokinetic profile and oral bioavailability. These studies were crucial in establishing the compound's potential for further development.

In Vivo Studies in Rats

ADL5859 demonstrated favorable pharmacokinetic properties in rats. Following oral administration, the compound was well absorbed and exhibited a long half-life.

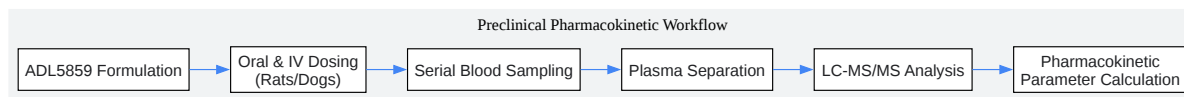
Table 1: Pharmacokinetic Parameters of **ADL5859** in Rats

Parameter	Value
Half-life ($t_{1/2}$)	5.1 hours[1]
C _{max}	Data not publicly available
T _{max}	Data not publicly available
AUC	Data not publicly available
Oral Bioavailability (%)	Described as "good"[1]; specific percentage not publicly available

Experimental Protocol: Pharmacokinetic Analysis in Rats

While specific details from the primary literature are limited, a general methodology for such a study would involve:

- **Animal Model:** Male Sprague-Dawley rats are typically used.
- **Drug Administration:** A defined dose of **ADL5859** is administered orally (e.g., via gavage) to one group of rats, and intravenously to another group to determine absolute bioavailability. The compound is often formulated in a vehicle such as a solution of 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 in distilled water.[1]
- **Blood Sampling:** Blood samples are collected at predetermined time points post-administration from a cannulated vein (e.g., jugular vein).
- **Sample Analysis:** Plasma concentrations of **ADL5859** are quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
- **Pharmacokinetic Analysis:** The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters including C_{max}, T_{max}, AUC, and half-life.



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Preclinical pharmacokinetic experimental workflow.

In Vivo Studies in Dogs

ADL5859 was also evaluated in dogs, a common non-rodent species for preclinical toxicology and pharmacokinetic studies.

Table 2: Pharmacokinetic Parameters of **ADL5859** in Dogs

Parameter	Value
Half-life ($t_{1/2}$)	Data not publicly available
C _{max}	Data not publicly available
T _{max}	Data not publicly available
AUC	Data not publicly available
Oral Bioavailability (%)	Data not publicly available

Experimental Protocol: Pharmacokinetic Analysis in Dogs

The experimental protocol for dogs would be similar to that for rats, with adjustments for the larger animal size and different physiological parameters. Beagle dogs are a commonly used breed for such studies.

Clinical Pharmacokinetics

ADL5859 progressed to Phase I and Phase II clinical trials, where its pharmacokinetics were evaluated in humans.

Phase I Clinical Trials

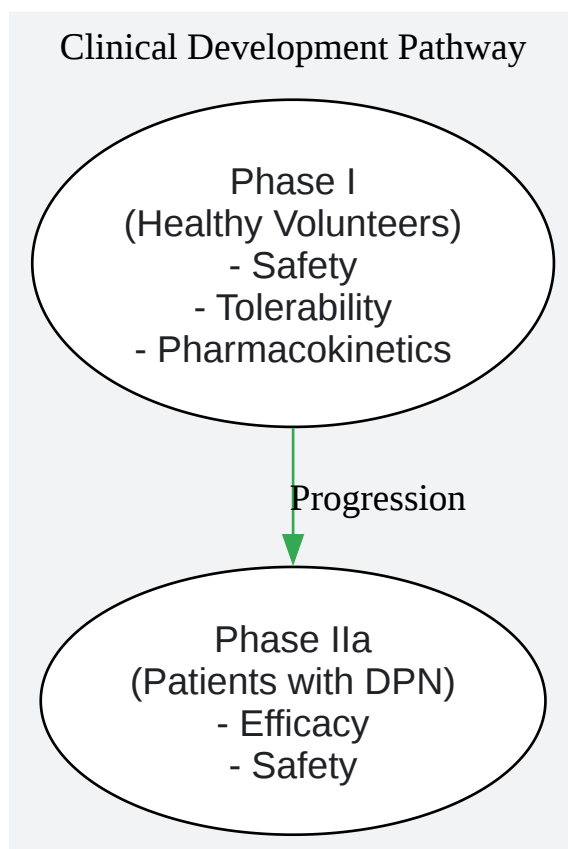
A Phase I, single-center, randomized, double-blind, placebo-controlled, single escalating dose study was conducted to assess the safety, tolerability, and pharmacokinetics of **ADL5859** in healthy volunteers. This was followed by a multiple-dose study. Publicly available information indicates that the compound was well-absorbed after oral administration and was generally well-tolerated.

Table 3: Human Pharmacokinetic Parameters of **ADL5859** (Phase I)

Parameter	Value
Half-life ($t_{1/2}$)	Data not publicly available
C _{max}	Data not publicly available
T _{max}	Data not publicly available
AUC	Data not publicly available
Oral Bioavailability (%)	Described as "well absorbed"

Phase II Clinical Trials

A Phase IIa, randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study (NCT00603265) was conducted to assess the safety and efficacy of **ADL5859** in subjects with neuropathic pain associated with diabetic peripheral neuropathy. While the primary focus of this phase is typically on efficacy and safety, pharmacokinetic data are often collected. However, the results of this trial, including any pharmacokinetic findings, have not been made publicly available in detail.

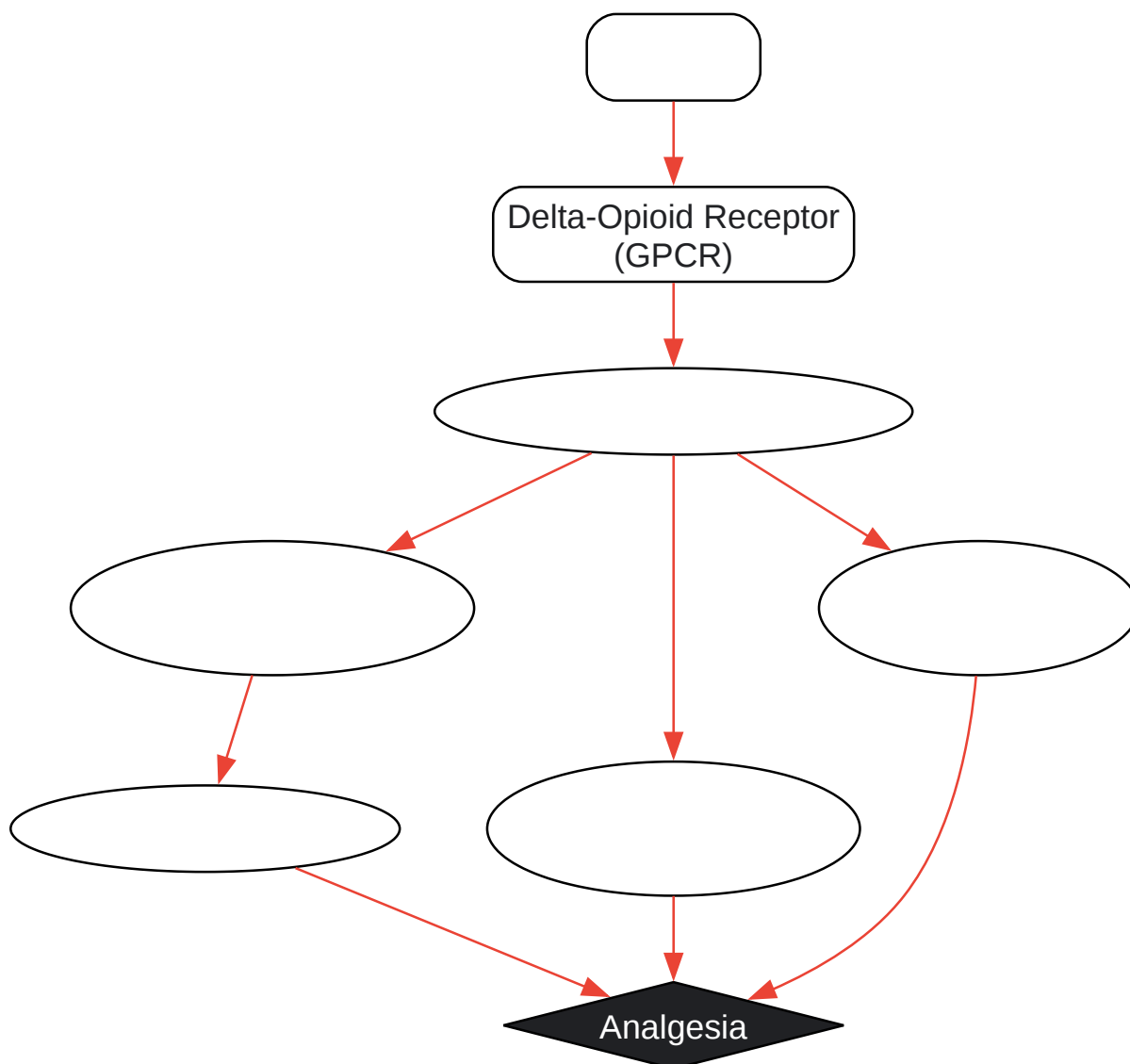


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Clinical trial progression for **ADL5859**.

Signaling Pathway

ADL5859 is a selective agonist of the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR). Upon binding, **ADL5859** activates the receptor, leading to a cascade of intracellular events that ultimately result in analgesia.



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Simplified signaling pathway of **ADL5859**.

Summary

ADL5859 is an orally bioavailable delta-opioid receptor agonist that demonstrated promising preclinical pharmacokinetic characteristics, including good absorption and a long half-life in rats. The compound progressed to Phase II clinical trials in humans. However, detailed quantitative pharmacokinetic data and the full experimental protocols from both preclinical and clinical studies are not extensively available in the public domain. Further insights into the

complete pharmacokinetic profile of **ADL5859** would require access to the full study reports from its development program.

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References

- 1. δ -Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
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